molecular formula C10H6F2N2O5 B2931651 2-(3,3-difluoro-5-nitro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid CAS No. 1864014-62-9

2-(3,3-difluoro-5-nitro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

Cat. No. B2931651
CAS RN: 1864014-62-9
M. Wt: 272.164
InChI Key: UXXGCAUSTWKSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Specific molecular structure analysis for “2-(3,3-difluoro-5-nitro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid” is not available in the retrieved sources.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown promise in the field of oncology . Their anticancer activity could be harnessed for the development of new cancer therapies.

Anti-HIV Activity

Certain indole derivatives have been found to have anti-HIV activity . This suggests that they could be used in the development of drugs for the treatment of HIV/AIDS.

Antioxidant Activity

Indole derivatives can act as antioxidants , helping to protect cells from damage caused by free radicals.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity , making them potentially useful in the fight against various bacterial and fungal infections.

Antitubercular Activity

Indole derivatives have demonstrated antitubercular activity , suggesting potential use in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have shown antidiabetic activity , indicating potential use in the management of diabetes.

properties

IUPAC Name

2-(3,3-difluoro-5-nitro-2-oxoindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O5/c11-10(12)6-3-5(14(18)19)1-2-7(6)13(9(10)17)4-8(15)16/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXGCAUSTWKSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(C(=O)N2CC(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-difluoro-5-nitro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid

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